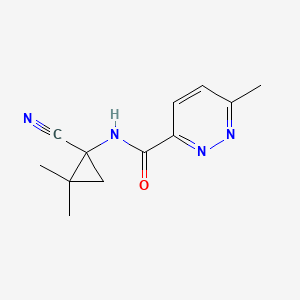
N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential use in cancer therapy. It was first identified as a p53 stabilizing agent, which means that it can activate the p53 tumor suppressor pathway. The p53 pathway is one of the most important pathways in the body for preventing the development of cancer, and its activation can lead to the death of cancer cells.
Mecanismo De Acción
N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide works by stabilizing the p53 protein, which is a tumor suppressor protein that is often mutated or inactive in cancer cells. By stabilizing p53, N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide can activate the p53 pathway, leading to the death of cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It can activate the p53 pathway in cancer cells, leading to their death. It can also inhibit the activity of certain enzymes that are involved in inflammation and neurodegeneration. Additionally, it has been shown to have antioxidant effects and to be effective in reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide is its ability to activate the p53 pathway in cancer cells, leading to their death. This makes it a promising candidate for cancer therapy. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment for a range of different diseases. However, one limitation of N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide is its potential toxicity, which can limit its use in clinical settings.
Direcciones Futuras
There are a number of future directions for research on N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the mechanisms by which N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide exerts its anti-inflammatory and neuroprotective effects. Finally, more studies are needed to determine the optimal dosing and administration of N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide for different diseases.
Métodos De Síntesis
N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 2,2-dimethylcyclopropylamine with ethyl 2-bromoacetate to form the intermediate product, 2,2-dimethylcyclopropylamine-2-carboxylate. This is then reacted with 2-cyano-6-methylpyridazine-3-carboxylic acid to form N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to activate the p53 pathway in cancer cells, leading to their death. It has also been shown to have anti-inflammatory effects and to be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(1-cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-4-5-9(16-15-8)10(17)14-12(7-13)6-11(12,2)3/h4-5H,6H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXYWDZKZJWBGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C(=O)NC2(CC2(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide](/img/structure/B2634733.png)
![Benzo[b]thiophen-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2634735.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2634736.png)
![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2634737.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2634738.png)
![3,7-diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2634739.png)
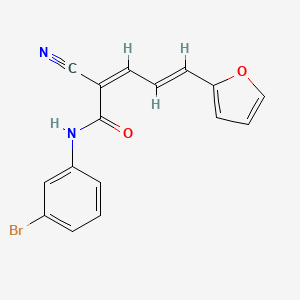
![N-(4-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2634742.png)
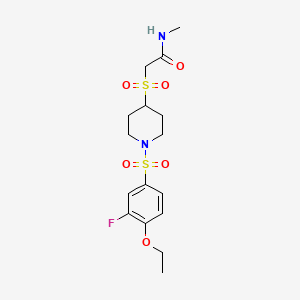
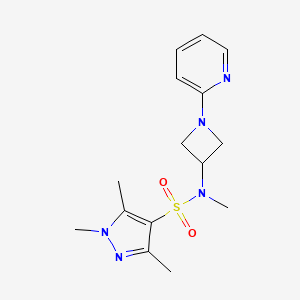
![1-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2634751.png)
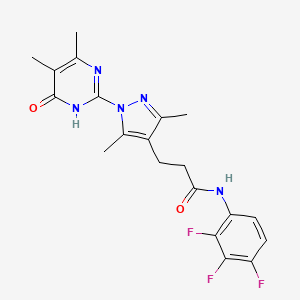
![1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride](/img/structure/B2634754.png)
![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2634755.png)